molecular formula C25H22Br2N2O B12152593 7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152593
M. Wt: 526.3 g/mol
InChI Key: QSBPYZMZTFBPLP-UHFFFAOYSA-N
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Description

7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex heterocyclic compound. Let’s break down its structure:

  • The core consists of a pyrazolo[1,5-c][1,3]benzoxazine scaffold.
  • It bears two bromine atoms at positions 7 and 9.
  • The phenyl groups at positions 2 and 5 contribute to its aromatic character.
  • The tert-butyl group (propan-2-yl) adds steric bulk.

Preparation Methods

Synthetic Routes

Several synthetic approaches exist for this compound, including:

  • Cyclization Method

    • Starting from appropriate precursors, cyclization reactions can form the pyrazolo[1,5-c][1,3]benzoxazine core.
    • Bromination of the intermediate yields the dibromo derivative.
  • Multicomponent Reactions (MCRs)

    • MCRs involving isocyanides, aldehydes, and amines can lead to diverse heterocycles.
    • One such MCR could yield our target compound.

Industrial Production

While no specific industrial method is reported, scaled-up synthesis would likely involve efficient routes with high yields.

Chemical Reactions Analysis

Reactivity

    Oxidation: The bromine atoms make it susceptible to oxidation.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

    Reduction: Reduction of the nitro group (if present) could be relevant.

Common Reagents

    Bromine (Br2): For bromination.

    Strong Bases: For cyclization.

    Hydrogenation Catalysts: For reduction.

Major Products

  • The dibromo compound itself.
  • Potential derivatives via further functionalization.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Understand the cellular pathways modulated by its interactions.

Comparison with Similar Compounds

    Similarity: Compare it to other pyrazolo[1,5-c][1,3]benzoxazines.

    Uniqueness: Highlight any distinctive features.

Properties

Molecular Formula

C25H22Br2N2O

Molecular Weight

526.3 g/mol

IUPAC Name

7,9-dibromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22Br2N2O/c1-15(2)16-8-10-18(11-9-16)25-29-23(14-22(28-29)17-6-4-3-5-7-17)20-12-19(26)13-21(27)24(20)30-25/h3-13,15,23,25H,14H2,1-2H3

InChI Key

QSBPYZMZTFBPLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br

Origin of Product

United States

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